
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is not fully understood, but it is believed to act as a pheromone or a feeding stimulant. This compound has been shown to activate the olfactory receptor neurons in animals, leading to an increase in food intake and growth rate. In addition, this compound has been shown to modulate various neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. In livestock and poultry, this compound has been shown to increase the secretion of digestive enzymes, improve the absorption of nutrients, and enhance the immune system. In fish and shrimp, this compound has been shown to increase the secretion of digestive enzymes, improve the intestinal morphology, and enhance the immune system. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in animals.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has several advantages as a research tool, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other chemical assays.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide research, including the investigation of its potential therapeutic applications in humans, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as cosmetics and fragrances. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety profile in humans and animals.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including agriculture, aquaculture, and medicine. This compound has been extensively studied for its potential to improve the feed intake and growth performance of animals, as well as its potential therapeutic effects in humans. This compound has several advantages as a research tool, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesis Methods
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylbenzylamine with 1H-1,2,4-triazole-1-carboxylic acid, followed by the addition of butanoyl chloride. The final product is obtained after purification by recrystallization.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to improve the feed intake and growth performance of livestock and poultry. In aquaculture, this compound has been used as a feeding stimulant to increase the appetite and growth rate of fish and shrimp. In medicine, this compound has been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-4-5-13(11(2)6-10)17-14(19)7-12(3)18-9-15-8-16-18/h4-6,8-9,12H,7H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQBNOYVVZUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C=NC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

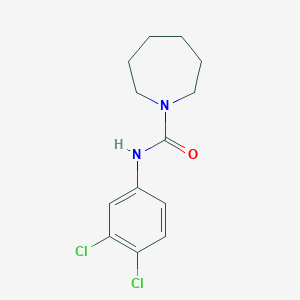
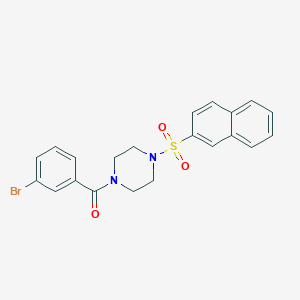
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B497043.png)
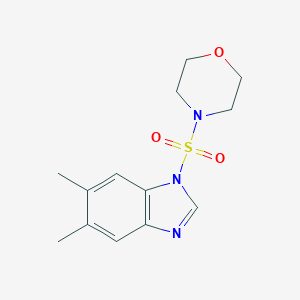
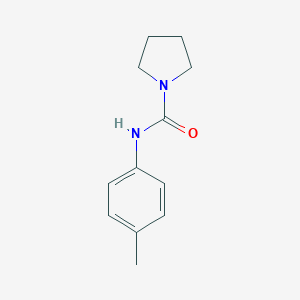



![1-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B497053.png)
![2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497054.png)
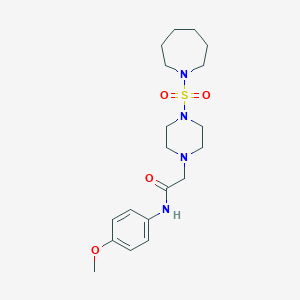

![1-([1,1'-biphenyl]-4-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497057.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B497062.png)